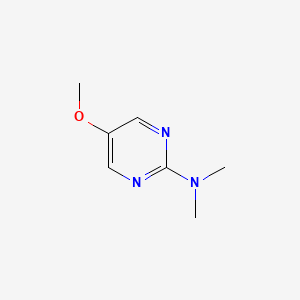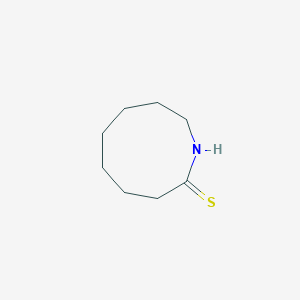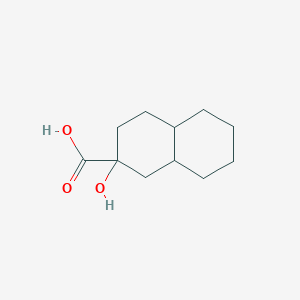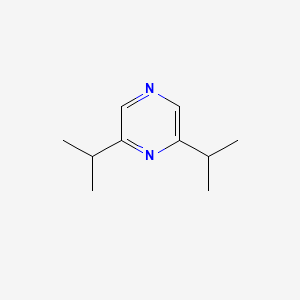
2,6-Diisopropylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diisopropylpyrazine is an organic compound belonging to the pyrazine family, characterized by its two isopropyl groups attached to the 2nd and 6th positions of the pyrazine ring. Pyrazines are known for their aromatic properties and are commonly found in various natural sources, including vegetables and microorganisms. This compound is particularly noted for its distinct aroma, which is often described as nutty or roasted.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylpyrazine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyrazine with isopropylmagnesium bromide in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological methods. For instance, certain strains of Bacillus subtilis have been found to biosynthesize this compound when cultured under specific conditions. This method is considered environmentally friendly and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diisopropylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: The oxidation of this compound typically yields pyrazine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can produce 2,6-diisopropyl-1,4-dihydropyrazine.
Substitution: Halogenation results in compounds such as 2,6-dichloropyrazine.
Wissenschaftliche Forschungsanwendungen
2,6-Diisopropylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in microbial communication and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is utilized in the flavor and fragrance industry due to its distinct aroma, and in the production of pesticides and dyes.
Wirkmechanismus
The mechanism of action of 2,6-Diisopropylpyrazine involves its interaction with specific molecular targets and pathways. In microbial systems, it is believed to interfere with cell signaling pathways, thereby exhibiting antimicrobial properties. The exact molecular targets are still under investigation, but it is thought to disrupt membrane integrity and inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Diisopropylpyrazine
- 2,6-Dimethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Comparison: 2,6-Diisopropylpyrazine is unique due to its specific isopropyl substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,5-Diisopropylpyrazine, it has a different substitution position, leading to variations in reactivity and aroma. 2,6-Dimethylpyrazine, on the other hand, has methyl groups instead of isopropyl groups, resulting in different steric and electronic effects.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2,6-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-11-6-10(12-9)8(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
NYAIYYVTRTULIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=CC(=N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


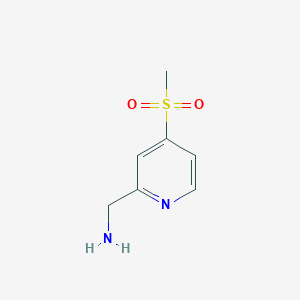

![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)

![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)

![Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13095366.png)
![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)

